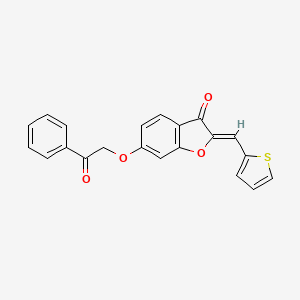

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as K252a and is a natural product that was first isolated from the fermentation broth of Nocardiopsis sp. in 1990. Since then, researchers have been exploring the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions

The compound has been explored in the context of synthetic chemistry, particularly in the reactions involving heterocyclic compounds. For instance, research by Kandeel and Youssef (2001) delved into the reactions of aroylmethylene-thiazolidines with nitrile oxides, leading to the formation of complex compounds with structures proven by spectral data. This study highlights the chemical versatility and reactivity of compounds within the same family as the mentioned benzofuran derivative, emphasizing their potential in synthesizing novel materials with specific chemical properties (Kandeel & Youssef, 2001).

Material Science and Polymer Technology

In materials science, the structural motifs similar to the mentioned compound have been incorporated into polymers for various applications. For example, Wang and Shieh (1998) reported on the use of a compound as a reactive flame-retardant in epoxy resins, showcasing how such structures can enhance material properties like flame resistance, thermal stability, and glass transition temperature (Wang & Shieh, 1998). Similarly, research on cognitive enhancing agents by Ono et al. (1995) and polymer solar cells by Qin et al. (2009) demonstrates the broad applicability of these compounds in developing advanced materials and devices with improved performance and functionalities (Ono et al., 1995); (Qin et al., 2009).

Advanced Applications in Sensing and Energy Storage

The compound's framework has also found utility in the development of sensors and energy storage systems. Nolan et al. (2006) explored thiophene-modified Zinspy sensors for imaging neuronal cell zinc uptake, illustrating the potential of benzofuran derivatives in biomedical imaging applications (Nolan et al., 2006). In the realm of energy storage, Uemachi, Iwasa, and Mitani (2001) presented a new redox system based on polyphenylene, similar in structure to the compound , for high-capacity lithium secondary batteries, signifying the relevance of such compounds in enhancing the performance of energy storage devices (Uemachi et al., 2001).

Eigenschaften

IUPAC Name |

(2Z)-6-phenacyloxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-18(14-5-2-1-3-6-14)13-24-15-8-9-17-19(11-15)25-20(21(17)23)12-16-7-4-10-26-16/h1-12H,13H2/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQNDYHWVUEPNO-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)